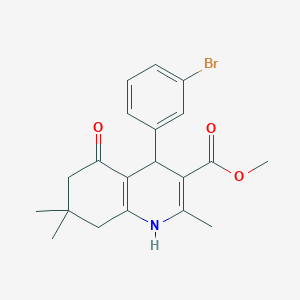![molecular formula C34H32N2O10 B5143247 4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)
4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid' is a chemical compound that has gained significant attention in the field of scientific research. It is a biphenyl derivative that has been synthesized for various applications, including biomedical research.
Mechanism of Action
The mechanism of action of '4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid' is not fully understood. However, it has been suggested that the compound works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that '4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid' has various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to have antibacterial properties by inhibiting the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using '4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid' in lab experiments is its versatility. The compound has been shown to have various applications in biomedical research. Additionally, the compound is relatively easy to synthesize, and high yields can be obtained. However, one limitation of using the compound is its stability. The compound is sensitive to light and air, which can lead to degradation over time.
Future Directions
There are several future directions for the research of '4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid'. One direction is to further investigate the mechanism of action of the compound. Understanding the specific enzymes and proteins that are inhibited by the compound can lead to the development of more targeted therapies. Another direction is to explore the potential of the compound in treating other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more stable analogs of the compound can lead to increased efficacy and reduced degradation.
In conclusion, '4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid' is a versatile compound that has shown promise in various biomedical research applications. The synthesis method has been optimized to produce high yields of the compound with purity. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. However, the mechanism of action is not fully understood, and the compound is sensitive to light and air. Future research directions include investigating the mechanism of action, exploring the potential of the compound in treating other diseases, and developing more stable analogs of the compound.
Synthesis Methods
The synthesis of '4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid' involves the reaction of 3,4-dimethoxybenzoyl chloride with 4,4'-diaminobiphenyl in the presence of a base. This reaction results in the formation of the desired compound. The synthesis method has been optimized to produce high yields of the compound with purity.
Scientific Research Applications
'4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid' has been extensively studied for its potential in biomedical research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in vitro and in vivo for its efficacy in treating various diseases.
properties
IUPAC Name |
5-[3-carboxy-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O10/c1-43-27-11-5-19(13-29(27)45-3)15-31(37)35-25-9-7-21(17-23(25)33(39)40)22-8-10-26(24(18-22)34(41)42)36-32(38)16-20-6-12-28(44-2)30(14-20)46-4/h5-14,17-18H,15-16H2,1-4H3,(H,35,37)(H,36,38)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDAGBDQGVLPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis{[(3,4-dimethoxyphenyl)acetyl]amino}biphenyl-3,3'-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![3-{[4-(acetylamino)phenoxy]sulfonyl}benzoic acid](/img/structure/B5143199.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)
![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)

![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)



![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)